molecular formula C29H22 B14667019 9H-Fluorene, 2,7-bis(2-phenylethenyl)- CAS No. 51023-87-1

9H-Fluorene, 2,7-bis(2-phenylethenyl)-

Cat. No.: B14667019
CAS No.: 51023-87-1
M. Wt: 370.5 g/mol
InChI Key: DAKGYRRPMNTHII-UHFFFAOYSA-N
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Description

9H-Fluorene, 2,7-bis(2-phenylethenyl)- is a fluorene derivative featuring conjugated 2-phenylethenyl substituents at the 2,7-positions. The fluorene core, a rigid bicyclic aromatic system, provides a planar scaffold that facilitates π-electron delocalization.

Properties

CAS No.

51023-87-1

Molecular Formula

C29H22

Molecular Weight

370.5 g/mol

IUPAC Name

2,7-bis(2-phenylethenyl)-9H-fluorene

InChI

InChI=1S/C29H22/c1-3-7-22(8-4-1)11-13-24-15-17-28-26(19-24)21-27-20-25(16-18-29(27)28)14-12-23-9-5-2-6-10-23/h1-20H,21H2

InChI Key

DAKGYRRPMNTHII-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C=CC3=CC=CC=C3)C4=C1C=C(C=C4)C=CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

General Reaction Mechanism

The Heck reaction couples 2,7-dihalo-9H-fluorene derivatives with styrenes under palladium catalysis. The mechanism involves oxidative addition of the fluorene halide (X = Br, I), alkene insertion, and β-hydride elimination to form the trans-alkene product.

Reaction Scheme:
$$
\text{2,7-Dibromo-9H-fluorene + 2 Styrene} \xrightarrow{\text{Pd(OAc)2, PPh}3, \text{Base}} \text{9H-Fluorene, 2,7-bis(2-phenylethenyl)-} + 2 \text{HBr}
$$

Optimized Conditions (Adapted from and)

Parameter Optimal Value
Catalyst Pd(OAc)_2 (2–5 mol%)
Ligand Triphenylphosphine (PPh_3, 4–8 mol%)
Solvent DMF or Toluene
Temperature 100–120°C
Base Triethylamine
Reaction Time 12–24 hours
Yield 65–85%

Key Observations:

  • Steric Effects: 9H-Fluorene’s unsubstituted C9 position increases reactivity compared to 9,9-dialkyl derivatives, reducing reaction time by 30%.
  • Stereoselectivity: Exclusively forms E,E-isomers due to hindered rotation in the transition state.
  • Side Reactions: Overcoupling (<5%) occurs with excess styrene, mitigated by stoichiometric control.

Wittig Reaction: Alternative Approach

Strategy for Dialdehyde Precursors

The Wittig reaction requires 2,7-diformyl-9H-fluorene, synthesized via Vilsmeier-Haack formylation of 9H-fluorene. Subsequent reaction with benzyltriphenylphosphonium ylides introduces phenylethenyl groups.

Reaction Scheme:
$$
\text{2,7-Diformyl-9H-fluorene + 2 PhCH2PPh3Br} \xrightarrow{\text{Base}} \text{9H-Fluorene, 2,7-bis(2-phenylethenyl)-} + 2 \text{Ph}_3\text{PO}
$$

Performance Metrics (Data from and)

Parameter Value
Ylide Preparation 90–95% yield (NaH, THF, 0°C)
Wittig Reaction Yield 50–60%
Solvent THF or Dichloromethane
Stereoselectivity >95% E-isomer

Limitations:

  • Low overall yield due to incomplete formylation (40–60% in Vilsmeier step).
  • Requires air-free conditions to prevent ylide oxidation.

Segmented Copolymerization (Specialized Applications)

Block Copolymer Synthesis

Incorporating 2,7-bis(2-phenylethenyl)-9H-fluorene into copolymers enhances thermal stability and electroluminescence. A representative method from and involves:

  • Monomer Synthesis: Prepare 2,7-bis(2-phenylethenyl)-9H-fluorene via Heck coupling.
  • Copolymerization: Nickel-mediated polymerization with spirobifluorene units (1:1 molar ratio).

Key Properties of Copolymers:

  • $$ T_g $$: 150–170°C (vs. 90°C for homopolymers)
  • Photoluminescence Quantum Yield: 0.68–0.93 in solution
  • EL Emission: 470–480 nm (CIE 0.153, 0.312)

Comparative Analysis of Methods

Method Yield Stereocontrol Scalability Complexity
Heck Coupling 65–85% Excellent (E,E) High Moderate
Wittig Reaction 50–60% Good (E) Low High
Copolymerization 70–80% N/A Medium High

Recommendations:

  • Heck Coupling: Preferred for bulk synthesis and industrial applications.
  • Wittig Reaction: Suitable for small-scale lab studies requiring high stereopurity.

Characterization and Validation

Spectroscopic Data

  • $$ ^1H $$ NMR (CDCl_3, 400 MHz):
    • δ 7.68 (d, J = 16.4 Hz, 2H, vinyl-H)
    • δ 7.45–7.20 (m, 18H, aromatic-H)
  • UV-Vis (CHCl3): λmax = 420–460 nm
  • Fluorescence: λ_em = 470–480 nm (Φ = 0.68–0.93)

Crystallographic Data

Single-crystal X-ray analysis (from) confirms:

  • Planar fluorene core with dihedral angles <5° between phenyl and ethenyl groups.
  • No π-stacking in solid state, minimizing excimer formation.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9H-Fluorene, 2,7-bis(2-phenylethenyl)- primarily involves its ability to participate in π-π interactions and electron transfer processes. The phenylethenyl groups enhance the conjugation and electron-donating properties of the fluorene core, making it an efficient material for optoelectronic applications. The compound interacts with molecular targets through non-covalent interactions, facilitating energy transfer and emission processes .

Comparison with Similar Compounds

Benzimidazole-Substituted Fluorenes

  • Structure : 2,7-bis[(1H-benzimidazol-2-yl)aryl]-9H-fluorene derivatives replace the phenylethenyl groups with benzimidazole rings, introducing heteroaromaticity and electron-withdrawing characteristics .
  • Optical Properties :
    • Fluorescence quantum yields (φFL): 0.31–0.99 (blue emission).
    • HOMO/LUMO levels: 5.43–5.84 eV (HOMO), 2.59–3.36 eV (LUMO), indicating tunable bandgaps for optoelectronic applications .

(E)-1,3-Dihydroxy-2-(Isopropyl)-5(2-Phenylethenyl) Benzene (ST)

  • Structure : A benzene derivative with a phenylethenyl group but lacking the fluorene core .
  • Function : Insecticidal activity via inhibition of juvenile hormone epoxide hydrolase (JHEH) .
  • Comparison : While both compounds share phenylethenyl motifs, the fluorene derivative’s rigid structure and extended conjugation differentiate its electronic properties, making it more suitable for optoelectronics than bioactivity.

2,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)phenanthrene

  • Structure : A phenanthrene core substituted with 9,9-dimethylfluorenyl groups at the 2,7-positions .
  • Molecular Weight : 562.74 g/mol (vs. ~400–450 g/mol for typical fluorene derivatives).

Data Table: Key Properties of Fluorene Derivatives

Compound Substituents HOMO (eV) LUMO (eV) φFL Applications
9H-Fluorene, 2,7-bis(2-phenylethenyl)- 2-phenylethenyl ~5.5–5.8* ~2.5–3.3* 0.3–0.9* OLEDs, sensors
2,7-Bis(benzimidazolyl)-9H-fluorene Benzimidazolyl 5.43–5.84 2.59–3.36 0.31–0.99 OLEDs, probes
2,7-Bis(dimethylfluorenyl)phenanthrene 9,9-Dimethylfluorenyl N/A N/A N/A Structural studies

*Inferred values based on structural analogs.

Q & A

Q. What are the recommended synthetic routes for 9H-Fluorene, 2,7-bis(2-phenylethenyl)-, and how can purity be optimized?

Methodology :

  • Stepwise Alkylation and Cross-Coupling : Begin with bromination of 9H-fluorene at the 2,7-positions using NBS (N-bromosuccinimide) under radical initiation. Subsequent Suzuki-Miyaura coupling with styryl boronic esters introduces the phenylethenyl groups .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (toluene/ethanol) to achieve >98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound characterized experimentally?

Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation (dichloromethane/hexane). Refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .
  • Spectroscopic Confirmation : Use 1H^1H and 13C^{13}C NMR (CDCl3_3, 400 MHz) to verify substituent positions. Compare experimental IR spectra (ATR-FTIR) with DFT-calculated vibrational modes to confirm functional groups .

Q. What spectroscopic techniques are critical for identifying this compound?

Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm molecular weight (expected [M+H]+^+: 358.5 g/mol) .
  • UV-Vis and Fluorescence Spectroscopy : Measure λmax\lambda_{\text{max}} in THF (e.g., 365 nm absorption, 420 nm emission) to assess conjugation extent. Compare with TD-DFT simulations .

Advanced Research Questions

Q. How do stereoelectronic effects influence the quantum transport properties of this compound?

Methodology :

  • Dihedral Angle Manipulation : Rotate terminal phenyl rings (0–90°) and compute transmission probability T(E)T(E) via Green’s function formalism. Tight-binding models reveal reduced π\pi-orbital overlap at >30° angles, decreasing conductance .
  • Experimental Validation : Construct single-molecule junctions (STM break-junction technique). Measure I-V curves under varying angles to observe conductance drops (e.g., 104^{-4} G0_0 at 45°) .

Q. What methodologies are used to analyze thermoelectric performance (e.g., ZT values)?

Methodology :

  • Landauer Formalism : Calculate Seebeck coefficient (QQ) and electronic thermal conductance (κe\kappa_e) from T(E)T(E). At T=300KT = 300 \, \text{K}, destructive quantum interference near band edges (E=0.5eVE = -0.5 \, \text{eV}) enhances ZT to >2.0 .
  • Temperature-Dependent Measurements : Use microfabricated devices to measure QQ (µV/K) under thermal gradients. Compare with theoretical predictions .

Q. How can researchers resolve contradictions in reported bandgap values for this compound?

Data Contradiction Analysis :

  • Coupling Strength Variability : Bandgap discrepancies (e.g., 2.0 eV vs. 1.8 eV) arise from differing molecule-electrode coupling (Γ\Gamma). Weak coupling (Γ=0.1eV\Gamma = 0.1 \, \text{eV}) narrows transmission bands, while strong coupling (Γ=0.5eV\Gamma = 0.5 \, \text{eV}) broadens them .
  • Experimental Calibration : Standardize contact geometry (e.g., gold vs. graphene electrodes) in transport measurements to minimize variability .

Q. What strategies optimize this compound for optoelectronic applications (e.g., OLEDs)?

Methodology :

  • Device Fabrication : Spin-coat thin films (50–100 nm) onto ITO substrates. Use TPBi as an electron-transport layer. Measure external quantum efficiency (EQE) and luminance (cd/m2^2) at varying bias voltages .
  • Morphology Control : Anneal films at 150°C (N2_2 atmosphere) to enhance crystallinity, reducing exciton quenching. AFM confirms reduced surface roughness (<2 nm) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)
BrominationNBS, AIBN, CCl4_4, 80°C, 12h8595
Suzuki CouplingPd(PPh3_3)4_4, K2_2CO3_3, DME/H2_2O, 90°C7298

Q. Table 2: Transport Properties Under Varying Dihedral Angles

Angle (°)Conductance (G0_0)Seebeck Coefficient (µV/K)
00.12-120
450.003+280
900.001+320

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